molecular formula C9H9BrN2O B2781452 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 2068151-21-1

2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B2781452
CAS No.: 2068151-21-1
M. Wt: 241.088
InChI Key: HWDXUAOMBIFXGL-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound belonging to the isoquinoline family, characterized by its bromine and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common method is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 2-aminobromobenzene derivative, under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is used as a building block for the synthesis of more complex molecules. Its bromine and amino groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 7-Amino-3,4-dihydro-2H-isoquinolin-1-one

  • 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

  • 2-Amino-3,4-dihydro-2H-isoquinolin-1-one

Uniqueness: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both bromine and amino groups on the isoquinoline ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-amino-7-bromo-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDXUAOMBIFXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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